molecular formula C9H7ClIN3O2 B2502444 Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 2490405-99-5

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B2502444
CAS RN: 2490405-99-5
M. Wt: 351.53
InChI Key: XDHHQKSVSSDKMZ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic organic compounds. These compounds have been studied for various biological activities and have potential applications in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through different methods. For instance, the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was performed using reactions of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Another approach involves the chlorination and aminisation from diol precursors to synthesize chloro-substituted pyrazolo[1,5-a]pyrimidines . Additionally, solvent-free synthesis methods catalyzed by sulfamic acid have been reported, which are considered eco-friendly due to the absence of solvents .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be characterized by various spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a chloro-substituted pyrazolo[1,5-a]pyrimidine was confirmed by these techniques, revealing the compound's triclinic system and space group . The molecular structure is also influenced by the type and position of substituents, which can affect the supramolecular assemblies through hydrogen bonding patterns and other intermolecular interactions .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. Selective cyclization modes have been observed when reacting with different amines, leading to the formation of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines . The reactivity of these compounds can also lead to the synthesis of derivatives with potential as benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and amino groups can affect the compound's solubility, melting point, and stability. The crystal structures of these compounds can exhibit different intermolecular interactions, which contribute to their solid-state properties . Additionally, the biological activity of these compounds, such as their antifungal properties, can be modulated by varying the length and saturation of the alkylamino chain .

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is involved in various chemical synthesis processes. One notable application is in the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. The process involves the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and its subsequent treatment to yield highly reactive derivatives. These derivatives can then be reacted with different reagents, like amines and benzyl alcohol, to produce various substituted derivatives. This method demonstrates the chemical's versatility in synthesizing a range of compounds with potential applications in different fields, including pharmaceuticals (Drev et al., 2014).

Material Science and Crystallography

In material science and crystallography, the compound is used to understand the molecular and crystalline structures of various derivatives. For instance, studies have been conducted on the molecular structure of different pyrazolo[1,5-a]pyrimidines, analyzing their crystal packing, intermolecular interactions, and comparing the empirical data with theoretical data. Such studies are crucial for designing materials with specific properties and can lead to the development of new materials for technological applications (Frizzo et al., 2009).

Biological Applications and Drug Development

This compound derivatives have been studied for their potential biological applications, especially in drug development. For instance, novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase. This enzyme is implicated in various cellular processes, and its inhibition is a promising strategy for treating conditions like acute ischemic stroke. Such research highlights the potential of this compound derivatives in the development of new therapeutic agents (Mukaiyama et al., 2007).

Mechanism of Action

properties

IUPAC Name

methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHHQKSVSSDKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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